molecular formula C19H18ClN3O3S2 B6568163 N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzamide CAS No. 932973-63-2

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzamide

Cat. No. B6568163
CAS RN: 932973-63-2
M. Wt: 436.0 g/mol
InChI Key: AMPQYXBOGCFKJY-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzamide, referred to as CBP-1, is a type of synthetic organic compound with a variety of applications in scientific research. It is a white crystalline solid that has a molecular weight of 532.55 g/mol and a melting point of 183-185°C. CBP-1 is soluble in ethanol and methanol, and is insoluble in water. It is used in the synthesis of other compounds, as well as in the study of enzyme inhibition and receptor binding.

Scientific Research Applications

CBP-1 has a variety of applications in scientific research. It is used in the synthesis of other compounds, such as antibiotics, and in the study of enzyme inhibition and receptor binding. It is also used to study the structure and function of enzymes, as well as to study the effects of drugs on the body.

Mechanism of Action

CBP-1 acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By inhibiting the enzyme, CBP-1 increases the amount of acetylcholine in the body, which has a variety of effects on the nervous system.
Biochemical and Physiological Effects
CBP-1 has a variety of biochemical and physiological effects on the body. It has been shown to increase the amount of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved cognitive function. It has also been shown to reduce inflammation and to have anti-inflammatory effects. In addition, CBP-1 has been shown to have anti-cancer effects, and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

CBP-1 has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are also some limitations to using CBP-1 in laboratory experiments. It is not water soluble, so it must be dissolved in ethanol or methanol before use. In addition, it is not very soluble in organic solvents, so it must be used in small amounts.

Future Directions

CBP-1 has a variety of potential applications in the future. It could be used to develop new drugs and therapeutic agents, as well as to study the effects of drugs on the body. In addition, it could be used to study the structure and function of enzymes, and to develop new methods for studying enzyme inhibition and receptor binding. Finally, it could be used to study the effects of environmental toxins on the body, and to develop new methods for protecting the body from the effects of these toxins.

Synthesis Methods

CBP-1 can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzothiazole with piperidine-1-sulfonyl chloride to form a product called N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzenesulfonamide. This product is then reacted with anhydrous ammonia to form CBP-1.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c20-15-8-9-16(18-17(15)21-12-27-18)22-19(24)13-4-6-14(7-5-13)28(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPQYXBOGCFKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzamide

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